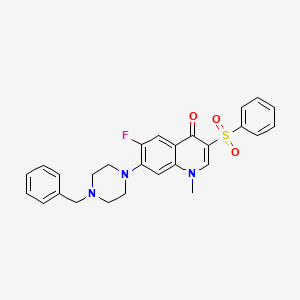

3-(benzenesulfonyl)-7-(4-benzylpiperazin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one

Description

3-(Benzenesulfonyl)-7-(4-benzylpiperazin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one is a fluorinated quinolinone derivative with a unique substitution pattern. Its core structure comprises a 1,4-dihydroquinolin-4-one scaffold, which is substituted at position 3 with a benzenesulfonyl group, position 7 with a 4-benzylpiperazine moiety, position 6 with fluorine, and position 1 with a methyl group. The benzenesulfonyl group may enhance electron-withdrawing effects, while the 4-benzylpiperazine substituent contributes to lipophilicity and steric bulk, which could modulate pharmacokinetic properties such as blood-brain barrier penetration or receptor binding .

Properties

IUPAC Name |

3-(benzenesulfonyl)-7-(4-benzylpiperazin-1-yl)-6-fluoro-1-methylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26FN3O3S/c1-29-19-26(35(33,34)21-10-6-3-7-11-21)27(32)22-16-23(28)25(17-24(22)29)31-14-12-30(13-15-31)18-20-8-4-2-5-9-20/h2-11,16-17,19H,12-15,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDYYPYMCYUPWRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)CC4=CC=CC=C4)F)S(=O)(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-7-(4-benzylpiperazin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The process often starts with the preparation of the quinoline core, followed by the introduction of the benzenesulfonyl, benzylpiperazinyl, and fluoro substituents. Common reagents used in these steps include sulfonyl chlorides, piperazine derivatives, and fluorinating agents. The reaction conditions may vary, but they generally involve controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-7-(4-benzylpiperazin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can replace certain substituents with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for studying enzyme inhibition or receptor binding.

Medicine: The compound’s potential biological activities could be explored for developing new therapeutic agents, particularly in areas like oncology or neurology.

Industry: It may find applications in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-7-(4-benzylpiperazin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound share the quinolinone core but differ in substituents, leading to variations in physicochemical and pharmacological profiles. Below is a comparative analysis based on available literature:

Structural Analogues and Substitution Patterns

Key Observations

Sulfonyl Group Variations: The target compound’s benzenesulfonyl group lacks electron-withdrawing substituents (e.g., chlorine in the 3-chlorophenyl analog ), which may reduce electrophilicity compared to halogenated derivatives.

Piperazine Substitutions: The 4-benzylpiperazine group in the target compound provides greater steric bulk and aromaticity than the 4-ethylpiperazine in analogs , which may influence receptor-binding kinetics or metabolic stability. In the crystal structure of 4-(3-Carboxy-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinolin-7-yl)piperazin-1-ium , the piperazine is protonated and forms hydrogen bonds with carboxylate counterions, suggesting pH-dependent solubility behavior absent in the target compound.

Alkyl Chain at Position 1 :

- The methyl group in the target compound and one analog may confer metabolic stability compared to the propyl or ethyl groups in other derivatives, which could increase susceptibility to oxidative degradation.

Hypothesized Functional Implications

- Solubility : Carboxy-substituted analogs likely exhibit higher aqueous solubility due to ionizable groups, whereas sulfonyl-containing compounds (target and analogs ) may require formulation aids for bioavailability.

- Receptor Binding : The benzylpiperazine group in the target compound could enhance affinity for serotonin or dopamine receptors compared to ethylpiperazine analogs, as benzyl groups are common in CNS-targeting drugs.

- Metabolic Stability : Shorter alkyl chains (methyl vs. propyl) at position 1 may reduce cytochrome P450-mediated metabolism, extending half-life.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.